![molecular formula C13H14N4O2S B2667688 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034362-23-5](/img/structure/B2667688.png)
6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions . A series of “tetrahydrobenzo [ d ]thiazoles” were synthesized .Molecular Structure Analysis
The molecular structure of this compound is unique and enables its application in various fields such as pharmaceuticals, organic synthesis, and material science. Further analysis can be done using techniques like IR spectroscopy, 1 H NMR, and MS (ESI) m/z .Chemical Reactions Analysis
The compound has shown to exhibit excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli due to the presence of a p-nitro group .Physical And Chemical Properties Analysis
The compound is a light brown solid with a yield of 76%, and a melting point of 210–212°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from precursors related to visnaginone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These compounds show significant activity as cyclooxygenase inhibitors, suggesting their potential use in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
Research has also been conducted on the synthesis of compounds with potential antimicrobial and antifungal effects. For example, derivatives containing the heterocyclic compound have been synthesized and investigated for their effects against types of fungi like Aspergillus terreus and Aspergillus niger, showing that some derivatives possess biologically active antifungal properties (Jafar et al., 2017).
Anticancer Research
Additionally, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies provide a foundation for the development of new chemotherapeutic agents (Hassan et al., 2014).
Development of Antibacterial Drugs
Efforts to synthesize marine-sourced compounds with antibacterial properties have highlighted the challenges and potential strategies for developing new antibacterial drugs. This research emphasizes the importance of natural compounds as templates for drug development (Joshi & Dodge, 2021).
Synthesis of Novel Polycyclic Heteroaromatic Compounds
The utilization of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds, which could have significant scientific and therapeutic applications, has been explored (Patankar et al., 2008).
Future Directions
The compound and its derivatives have shown promising results in various biological evaluations . Thus, they would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents . Further studies are suggested for structure optimization and in-depth studies as a possible 5-LOX inhibitor .
properties
IUPAC Name |
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h6-7H,2-5H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUSFNIPLZAIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2667606.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)


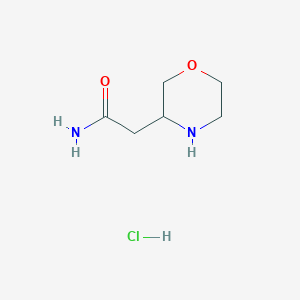
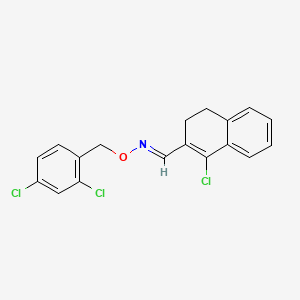

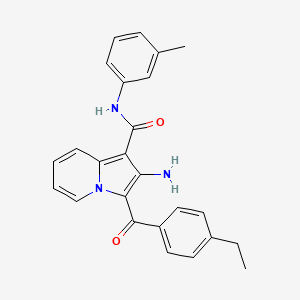
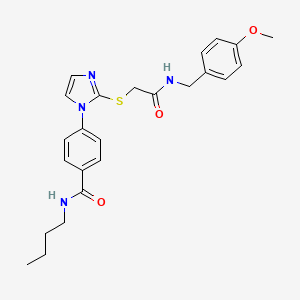
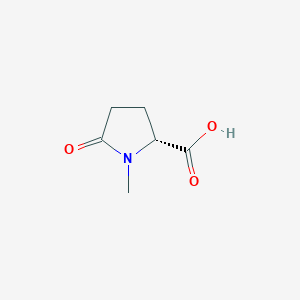
![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)

![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)